4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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Overview
Description
4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a pyridinyl moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and trifluoromethyl-substituted molecules. Examples include:
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Elexacaftor: A drug used in the treatment of cystic fibrosis that contains a trifluoromethyl group.
Uniqueness
What sets 4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C19H21F3N4O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[methyl(pyridin-2-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C19H21F3N4O/c1-25(17-7-2-3-10-23-17)16-8-11-26(12-9-16)18(27)24-15-6-4-5-14(13-15)19(20,21)22/h2-7,10,13,16H,8-9,11-12H2,1H3,(H,24,27) |
InChI Key |
CIZQZEGTVTVVDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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